4-{[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
Description
The compound “4-{[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including anticancer properties . They are able to cross cellular membranes due to their mesoionic nature, which allows them to interact strongly with biological targets .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . Unfortunately, the specific spectral data for this compound is not available in the retrieved papers.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy . Unfortunately, the specific physical and chemical properties for this exact compound are not available in the retrieved papers.Future Directions
Thiadiazole derivatives, including this compound, have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the biological activities of this compound, developing more efficient synthesis methods, and investigating its safety and potential uses in more detail.
Properties
IUPAC Name |
4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S/c1-2-15-21-22-20(29-15)23-17(25)13-8-7-12(9-14(13)18(23)26)16(24)10-3-5-11(6-4-10)19(27)28/h3-9H,2H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZPOPWJWJYMQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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